1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride
Description
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-isopropylphenoxy)propan-2-ol dihydrochloride is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group at the 1-position and a propan-2-ol chain linked via a 2-isopropylphenoxy moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications . Structural characterization typically employs NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry (ESI-MS), as seen in related piperazine derivatives .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O2.2ClH/c1-17(2)21-5-3-4-6-22(21)27-16-20(26)15-24-11-13-25(14-12-24)19-9-7-18(23)8-10-19;;/h3-10,17,20,26H,11-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSBWPJZOEYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other piperazine-based derivatives, differing primarily in aryl substituents and side-chain modifications. Key comparisons include:
Key Observations :
- Halogen Substitution : Replacing the 4-fluorophenyl group in the target compound with 4-chlorophenyl (Imp. C) or 2-fluorophenyl () alters electronic properties and binding affinity. Chlorine’s higher electronegativity may enhance metabolic stability but reduce solubility compared to fluorine .
- Salt Forms : Dihydrochloride salts are common across analogues (e.g., Imp. C, ), improving crystallinity and bioavailability .
Spectroscopic and Physical Properties
- NMR Trends : The 4-fluorophenyl group in the target compound would exhibit distinct ¹⁹F NMR signals near -115 ppm, comparable to 8c .
- Melting Points: Piperazine derivatives with sulfonamide groups () show higher melting points (132–230°C) than non-sulfonamide analogues, suggesting the target’s dihydrochloride form may melt below 200°C .
Pharmacological Implications (Inferred)
While pharmacological data are absent in the evidence, the 4-fluorophenylpiperazine moiety is associated with serotonin receptor affinity in related compounds. Substituent position (e.g., 4- vs. 2-fluorophenyl) significantly impacts receptor selectivity .
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